3-(2-Methoxyethyl)azetidine hydrochloride
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Overview
Description
3-(2-Methoxyethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 942307-67-7 . It has a molecular weight of 151.64 and its IUPAC name is 2-(3-azetidinyl)ethyl methyl ether hydrochloride .
Molecular Structure Analysis
The InChI code for 3-(2-Methoxyethyl)azetidine hydrochloride is 1S/C6H13NO.ClH/c1-8-3-2-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
3-(2-Methoxyethyl)azetidine hydrochloride is a liquid at room temperature . It should be stored at temperatures below -10 degrees Celsius .Scientific Research Applications
- Recent studies have highlighted the neuroprotective potential of this compound. It exhibits anti-inflammatory effects, particularly in microglia cells. These properties make it a promising candidate for developing therapies related to neurodegenerative diseases.
- Azetidines, including 3-(2-Methoxyethyl)azetidine hydrochloride, have garnered attention in synthetic chemistry. Researchers explore their reactivity and use them as building blocks for drug discovery, polymerization, and chiral templates .
- Laboratories use this compound as a reference standard for accurate results in pharmaceutical testing . Its well-defined structure and properties make it valuable for quality control and validation.
Neuroprotective Effects
Chemical Synthesis and Reactivity
Pharmaceutical Testing
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Future Directions
properties
IUPAC Name |
3-(2-methoxyethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-3-2-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZHSXQRFKZHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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